molecular formula C10H16O2 B8528914 2-(prop-2-enoxymethyl)cyclohexan-1-one

2-(prop-2-enoxymethyl)cyclohexan-1-one

Cat. No.: B8528914
M. Wt: 168.23 g/mol
InChI Key: YVIHJCXQZKRWMD-UHFFFAOYSA-N
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Description

2-(prop-2-enoxymethyl)cyclohexan-1-one is an organic compound with a unique structure that combines a cyclohexanone ring with a prop-2-en-1-yloxy group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(prop-2-enoxymethyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with an appropriate allylating agent. One common method is the reaction of cyclohexanone with allyl bromide in the presence of a base such as potassium carbonate in acetone as a solvent . This reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(prop-2-enoxymethyl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Allyl bromide and other halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(prop-2-enoxymethyl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 2-(prop-2-enoxymethyl)cyclohexan-1-one exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone with similar reactivity but lacking the allyl group.

    2-Methylcyclohexanone: A methyl-substituted cyclohexanone with different steric and electronic properties.

    Allyl cyclohexanone: A compound with an allyl group directly attached to the cyclohexanone ring.

Uniqueness

2-(prop-2-enoxymethyl)cyclohexan-1-one is unique due to the presence of both the cyclohexanone ring and the prop-2-en-1-yloxy group

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-(prop-2-enoxymethyl)cyclohexan-1-one

InChI

InChI=1S/C10H16O2/c1-2-7-12-8-9-5-3-4-6-10(9)11/h2,9H,1,3-8H2

InChI Key

YVIHJCXQZKRWMD-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC1CCCCC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of NaH (1.14 g, 60% oil dispersion, 28.6 mmol) in dry THF (45 mL) at 0° C. was added 1,4-dioxaspiro[4.5]dec-6-ylmethanol (2.46 g, 14.3 mmol) in dry THF (5 mL). The mixture was allowed to warm to rt and stirred for 1 hr. The mixture was then cooled to 0° C. and allyl bromide (2.10 mL, 24.28 mmol) was added in one portion. The mixture was then allowed to warm to rt and stirred for 1 hr. The mixture was then heated to 60° C. overnight. It was cooled to 0° C. and quenched with 50 mL of 10% aq HCl. This mixture was stirred for 1 hr at rt. The resulting mixture was cooled to 0° C. and neutralized carefully with solid Na2CO3 and then extracted with Et2O. The combined organics were dried, filtered, and concentrated. The residue was purified by column chromatography to give the title compound. 1H NMR (500 MHz, CDCl3) δ 5.86-5.95 (m, 1H), 5.28 (d, 1H, J=1.7 Hz), 5.25 (d, 1H, J=1.5 Hz), 5.17 (d, 1H, J=10.5 Hz), 3.94-4.03 (m, 2H), 3.79 (dd, 1H, J=5.1 Hz, 9.8 Hz), 3.38 (dd, 1H, J=7.33 Hz, 9.53 Hz), 2.56-2.65 (m, 1H), 2.26-2.43 (m, 3H), 2.02-2.10 (m, 1H), 1.85-1.93 (m, 1H), 1.61-1.74 (m, 2H), 1.39-1.49 (m, 1H).
Name
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Three

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